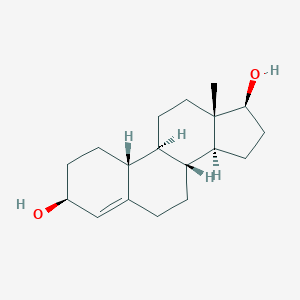

Bolandiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-XFUVECHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041027 | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19793-20-5 | |

| Record name | Bolandiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19793-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolandiol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019793205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolandiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOLANDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SD6G16U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Bolandiol (19-nortestosterone-3β,17β-diol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolandiol (19-nortestosterone-3β,17β-diol), also known as 3β-dihydronandrolone, is a synthetic anabolic-androgenic steroid (AAS) with a unique pharmacological profile. Unlike many classical AAS, this compound exhibits a complex mechanism of action characterized by direct, albeit weak, interactions with multiple steroid hormone receptors and potential metabolic conversion to more potent androgens. This technical guide provides an in-depth analysis of the molecular and physiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its signaling and metabolic pathways. This compound demonstrates tissue-selective anabolic effects, stimulating muscle and bone growth with significantly less impact on androgenic tissues like the prostate, suggesting properties of a Selective Androgen Receptor Modulator (SARM).[1][2][3] Its activity is attributed to a combination of intrinsic, low-affinity binding to androgen, estrogen, and progesterone receptors, and its role as a prohormone to the potent anabolic steroid 19-nortestosterone (nandrolone).[4][5][6]

Receptor Binding and Functional Activity

This compound's interaction with steroid hormone receptors is characterized by a broad but weak binding profile. It displays measurable affinity for the androgen receptor (AR), estrogen receptors (ERα and ERβ), and progesterone receptors (PR-A and PR-B).[4][7] However, its affinity for these receptors is considerably lower than that of their primary endogenous ligands or other potent synthetic steroids.[4]

Quantitative Analysis of Receptor Interaction

The following tables summarize the in vitro receptor binding affinity and functional transcriptional activation potency of this compound in comparison to other relevant steroids.

Table 1: Steroid Hormone Receptor Binding Affinity [4]

| Compound | Androgen Receptor (AR) RBA (%) | Progesterone Receptor (PR-A) RBA (%) | Progesterone Receptor (PR-B) RBA (%) | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) |

| This compound | 2-6 | ~1 | ~1 | ~3 | ~1 |

| Testosterone | 100 (Standard) | - | - | - | - |

| DHT | >100 | - | - | - | - |

| 19-Nortestosterone | >100 | ~10 | ~10 | - | - |

| Progesterone | - | 100 (Standard) | 100 (Standard) | - | - |

| Estradiol (E2) | - | - | - | 100 (Standard) | 100 (Standard) |

RBA: Relative Binding Affinity. Data is compiled from competitive binding assays.

Table 2: Transcriptional Activation Potency [4][8]

| Compound | AR-mediated Potency (%) | PR-mediated Potency (%) | ERα-mediated Potency (%) | ERβ-mediated Potency (%) |

| This compound | 4-9 | 1 | 3 | 1 |

| Testosterone | 100 (Standard) | - | - | - |

| DHT | >100 | - | - | - |

| 19-Nortestosterone | >100 | - | - | - |

| Progesterone | - | 100 (Standard) | - | - |

| Estradiol (E2) | - | - | 100 (Standard) | 100 (Standard) |

Potency is expressed relative to the standard agonist for each receptor.

Signaling Pathways

Upon binding to its respective receptors, this compound can initiate transcriptional changes. Although its potency is low, its ability to interact with multiple receptor types suggests a complex downstream signaling profile.

Caption: this compound's direct signaling via steroid hormone receptors.

Metabolism

A critical aspect of this compound's mechanism of action is its role as a prohormone. While it has some intrinsic activity, its conversion to more potent steroids, particularly 19-nortestosterone (nandrolone), is thought to be a primary contributor to its anabolic effects.[4][5]

References

- 1. ergo-log.com [ergo-log.com]

- 2. academic.oup.com [academic.oup.com]

- 3. [PDF] Tissue selectivity of the anabolic steroid, 19-nor-4-androstenediol-3beta,17beta-diol in male Sprague Dawley rats: selective stimulation of muscle mass and bone mineral density relative to prostate mass. | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 19793-20-5 | Benchchem [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Affinity of Bolandiol for Androgen, Progesterone, and Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolandiol (19-nortestosterone-3β,17β-diol) is a synthetic anabolic steroid that has garnered interest for its unique pharmacological profile. Unlike many other anabolic-androgenic steroids (AAS), this compound exhibits a broader interaction with steroid hormone receptors, displaying not only androgenic but also estrogenic and progestational activities. Understanding the binding affinity of this compound for the androgen receptor (AR), progesterone receptor (PR), and estrogen receptor (ER) is crucial for elucidating its mechanism of action and for the development of more selective and targeted therapeutics. This guide provides a comprehensive overview of the receptor binding characteristics of this compound, detailed experimental methodologies for assessing these interactions, and a visualization of the relevant signaling pathways.

Data Presentation: Receptor Binding Affinity of this compound

The binding affinity of this compound for the androgen receptor, progesterone receptor, and estrogen receptor has been quantified through competitive binding assays. The following tables summarize the 50% inhibitory concentration (IC50) and relative binding affinity (RBA) of this compound in comparison to standard ligands for each receptor. This compound demonstrates a weak but measurable affinity for all receptors investigated.

Table 1: Androgen Receptor (AR) Binding Affinity of this compound

| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |

| Dihydrotestosterone (DHT) | 1.5 | 100 |

| Testosterone (T) | 3 | 50 |

| 19-Nortestosterone (19-NT) | 2 | 75 |

| This compound | 50 | 3 |

*Relative to Dihydrotestosterone (DHT)

Table 2: Progesterone Receptor (PR) Binding Affinity of this compound

| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |

| Progesterone | PR-A | 1 | 100 |

| PR-B | 1 | 100 | |

| 19-Nortestosterone (19-NT) | PR-A | 10 | 10 |

| PR-B | 10 | 10 | |

| This compound | PR-A | 100 | 1 |

| PR-B | 100 | 1 |

*Relative to Progesterone

Table 3: Estrogen Receptor (ER) Binding Affinity of this compound

| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |

| Estradiol (E2) | ERα | 0.2 | 100 |

| ERβ-1 | 0.3 | 67 | |

| This compound | ERα | 10 | 2 |

| ERβ-1 | 20 | 1 |

*Relative to Estradiol (E2) for ERα

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for AR, PR, and ER is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the receptor of interest.

Principle of the Assay

A fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone for AR, [³H]-Progesterone for PR, or [³H]-Estradiol for ER) is incubated with a source of the target receptor (e.g., recombinant human receptors or tissue cytosol). Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. The ability of the test compound to displace the radiolabeled ligand from the receptor is quantified by measuring the amount of radioactivity bound to the receptor at equilibrium.

Materials

-

Receptors: Recombinant human androgen receptor (ligand-binding domain), progesterone receptor-A, progesterone receptor-B, estrogen receptor-α, and estrogen receptor-β-1.

-

Radioligands: [³H]-Dihydrotestosterone ([³H]-DHT), [³H]-Progesterone, [³H]-17β-Estradiol ([³H]-E2).

-

Unlabeled Ligands: Dihydrotestosterone, Progesterone, 17β-Estradiol, and this compound.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

-

Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.

-

Scintillation Cocktail: For quantification of radioactivity.

-

96-well plates and filtration apparatus.

Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled ligands (standards and this compound) in the assay buffer.

-

Prepare a working solution of the radiolabeled ligand in the assay buffer. The concentration should be close to its dissociation constant (Kd) for the respective receptor.

-

Prepare the receptor solution in the assay buffer. The optimal concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

Assay buffer.

-

Increasing concentrations of unlabeled ligand (standard or this compound) or vehicle for total binding wells.

-

A saturating concentration of unlabeled standard ligand for non-specific binding wells.

-

Radiolabeled ligand.

-

Receptor preparation.

-

-

The final volume in each well should be constant.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours). The optimal time and temperature should be determined for each receptor-ligand system.

-

-

Separation of Bound and Free Ligand:

-

Add an ice-cold slurry of hydroxylapatite or charcoal-dextran to each well to adsorb the unbound radioligand.

-

Incubate for a short period on ice.

-

Separate the receptor-bound radioligand from the free radioligand by centrifugation or vacuum filtration.

-

Wash the pellet or filter with ice-cold wash buffer to remove any remaining free radioligand.

-

-

Detection:

-

Add scintillation cocktail to the wells or filters containing the bound radioligand.

-

Measure the radioactivity in each sample using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Calculate the Relative Binding Affinity (RBA) using the following formula:

-

RBA (%) = (IC50 of standard ligand / IC50 of this compound) x 100

-

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the androgen, progesterone, and estrogen receptors upon ligand binding.

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

Caption: Canonical Progesterone Receptor (PR) Signaling Pathway.

Caption: Canonical Estrogen Receptor (ER) Signaling Pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for the competitive radioligand binding assay.

Caption: Experimental Workflow for Competitive Binding Assay.

In Vitro Transcriptional Activity of Bolandiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro transcriptional activity of Bolandiol (also known as 19-nortestosterone 3β,17β-diol or Nor-4-androstene-3,17-diol), a synthetic anabolic steroid. The following sections detail its binding affinity to various steroid hormone receptors, its functional activity in transactivation assays, and the experimental protocols utilized in these assessments.

Core Findings

This compound demonstrates a unique profile of activity, interacting with multiple steroid hormone receptors. In vitro studies reveal that this compound binds to the androgen receptor (AR), as well as progestin (PR) and estrogen receptors (ER), albeit with lower affinity compared to their respective native ligands.[1][2][3] This broad receptor interaction profile translates to a complex transcriptional activity pattern, where this compound can initiate transcriptional events through multiple signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's in vitro activity, providing a comparative view of its binding affinities and transcriptional potencies.

Table 1: Receptor Binding Affinity of this compound and Other Androgens

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |

| This compound | Rat Androgen Receptor (AR LBD) | 150 ± 20 | 2.2 ± 0.3 |

| Human Progestin Receptor A (PR-A) | 250 ± 10 | 4.0 ± 0.2 | |

| Human Progestin Receptor B (PR-B) | 330 ± 10 | 3.0 ± 0.1 | |

| Human Estrogen Receptor α (ERα) | 170 ± 20 | 5.9 ± 0.7 | |

| Human Estrogen Receptor β-1 (ERβ-1) | 330 ± 30 | 3.0 ± 0.3 | |

| Testosterone (T) | Rat Androgen Receptor (AR LBD) | 3.3 ± 0.2 | 100 |

| Dihydrotestosterone (DHT) | Rat Androgen Receptor (AR LBD) | 1.8 ± 0.1 | 180 ± 10 |

| 19-Nortestosterone (19-NT) | Rat Androgen Receptor (AR LBD) | 2.5 ± 0.1 | 130 ± 5 |

| Human Progestin Receptor A (PR-A) | 25 ± 1 | 40 ± 2 | |

| Human Progestin Receptor B (PR-B) | 27 ± 1 | 37 ± 2 |

Data sourced from Attardi et al., 2010.[1]

Table 2: Functional Agonist Activity of this compound in Transactivation Assays

| Receptor System | Cell Line | Potency Relative to Standard (%) |

| Human Androgen Receptor (hAR) | CV-1 | 4 - 9% (vs. T, DHT, 19-NT) |

| Human Progestin Receptor (hPR) | T47Dco | 1% (vs. Progesterone) |

| Human Estrogen Receptor α (hERα) | HEK-293 | 3% (vs. E2) |

| Human Estrogen Receptor β (hERβ) | HEK-293 | 1% (vs. E2) |

Data sourced from Attardi et al., 2010.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound through the androgen receptor and a typical experimental workflow for assessing its in vitro transcriptional activity.

Caption: this compound Androgen Receptor Signaling Pathway.

Caption: Experimental Workflow for In Vitro Transcriptional Activity Assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the in vitro transcriptional activity of this compound.

Androgen Receptor Binding Assay

This assay determines the affinity of this compound for the androgen receptor.

-

Receptor Source: Recombinant rat androgen receptor ligand-binding domain (AR-LBD).

-

Radioligand: [³H]R1881 (methyltrienolone), a synthetic androgen.

-

Procedure:

-

The AR-LBD is incubated with a fixed concentration of [³H]R1881.

-

Increasing concentrations of unlabeled this compound (or other competitor steroids) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand are separated using hydroxylapatite.

-

The amount of bound [³H]R1881 is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]R1881 (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of testosterone / IC50 of this compound) x 100.

Cell Culture and Transfection

This protocol prepares cells for the transactivation assay.

-

Cell Lines:

-

CV-1 cells (monkey kidney) are used for assessing androgenic activity.

-

T47Dco cells (human breast cancer) are used for assessing progestational activity.

-

HEK-293 cells (human embryonic kidney) are used for assessing estrogenic activity.

-

-

Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection:

-

Cells are transiently transfected with two plasmids:

-

An expression vector for the specific human steroid hormone receptor (hAR, hPR, hERα, or hERβ).

-

A reporter plasmid containing a hormone response element linked to a reporter gene, such as firefly luciferase (e.g., MMTV-luc for AR and PR, 3XERE-LUC for ER).

-

-

A transfection reagent such as FuGENE™ 6 is used to introduce the plasmids into the cells.

-

Reporter Gene (Transactivation) Assay

This assay measures the functional ability of this compound to activate gene transcription through a specific receptor.

-

Cell Treatment: After transfection, cells are treated with varying concentrations of this compound or a standard agonist (e.g., testosterone, progesterone, estradiol).

-

Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

-

Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.

-

Measurement: The light produced by the luciferase-luciferin reaction is measured using a luminometer. The intensity of the light is directly proportional to the amount of luciferase produced, which in turn reflects the transcriptional activity of the receptor.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the relative potency compared to the standard agonist.[1]

References

- 1. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Dynamics of Bolandiol: A Technical Guide to its In Vivo Pharmacokinetics and Tissue Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics and tissue-selective properties of Bolandiol (19-nortestosterone 3,17-diester), a synthetic anabolic steroid. By examining its metabolic fate, receptor interactions, and differential impact on various tissues, this document provides a comprehensive resource for understanding the in vivo behavior of this compound.

Executive Summary

This compound has garnered interest for its potential as a selective androgen receptor modulator (SARM)-like compound, demonstrating a favorable anabolic profile with reduced androgenic effects on certain tissues. Evidence strongly suggests that this compound acts as a prodrug, being metabolized in vivo to the more potent androgen, nandrolone (19-nortestosterone). This metabolic conversion is central to its biological activity and tissue selectivity. This guide synthesizes the available preclinical data on this compound and its active metabolite, nandrolone, to provide a detailed overview of its pharmacokinetic profile, tissue distribution, and underlying mechanisms of action.

Pharmacokinetics

Direct and comprehensive pharmacokinetic data for this compound is limited in publicly available literature. However, its rapid and extensive metabolism to nandrolone allows for the use of nandrolone ester pharmacokinetic data as a reasonable surrogate to understand its in vivo disposition. The ester form of these compounds influences the rate of absorption and subsequent hydrolysis to the active nandrolone molecule.

Table 1: Representative Pharmacokinetic Parameters of Nandrolone Esters in Male Subjects

| Parameter | Nandrolone Phenylpropionate (100 mg, i.m.) | Nandrolone Decanoate (100 mg, i.m.) |

| Cmax (ng/mL) | Higher and earlier peak | Lower and later peak |

| Tmax (days) | ~1-2 | ~5-7 |

| t½ (elimination, days) | ~4.5 | ~7-12 |

| AUC | Influenced by ester chain length | Influenced by ester chain length |

Note: This data is derived from studies on nandrolone esters and serves as an approximation for the pharmacokinetic profile following the administration and subsequent metabolism of this compound to nandrolone. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; t½ = Half-life; AUC = Area under the plasma concentration-time curve.

The data suggests that following administration, this compound is likely absorbed and rapidly converted to nandrolone. The subsequent pharmacokinetic profile would then be dictated by the distribution, metabolism, and elimination of nandrolone.

Tissue Selectivity

A key feature of this compound is its demonstrated tissue selectivity, showing a more pronounced anabolic effect on muscle and bone tissue compared to its androgenic effect on the prostate and seminal vesicles.[1][2] This selectivity is attributed to the differential expression and activity of enzymes and co-regulators in various tissues.

In target tissues like skeletal muscle, nandrolone (the active metabolite of this compound) directly interacts with the androgen receptor (AR) to promote protein synthesis and hypertrophy. Conversely, in tissues such as the prostate, the 5α-reductase enzyme, which converts testosterone to the more potent dihydrotestosterone (DHT), has a lower affinity for nandrolone. This results in a reduced androgenic stimulus in these tissues compared to testosterone.[3]

Table 2: In Vivo Effects of this compound (3β,19-NA) in Orchidectomized Male Sprague Dawley Rats

| Treatment Group | Levator Ani Muscle Weight | Prostate Weight | Bone Mineral Density |

| Orchidectomized (ORX) Control | Baseline | Baseline | Baseline |

| Intact Control | Increased vs. ORX | Increased vs. ORX | Increased vs. ORX |

| This compound (3β,19-NA) Treated | Dose-dependent increase vs. ORX | Similar to ORX, lower than intact | Dose-dependent increase vs. ORX |

| DHT Treated | Increased vs. ORX | Significantly increased vs. ORX | Increased vs. ORX |

| 19-Nortestosterone Treated | Increased vs. ORX | Increased vs. ORX | Increased vs. ORX |

Source: Adapted from Attardi et al. (2007).[1] This table summarizes the qualitative findings demonstrating the selective anabolic effects of this compound.

Experimental Protocols

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Acclimation: Animals should be acclimated for at least one week prior to the study.

Pharmacokinetic Study Protocol

-

Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., sesame oil, propylene glycol) for subcutaneous or intramuscular administration.

-

Dosing: A single dose of the this compound formulation is administered to the rats. A typical dose for an anabolic steroid in a rat model could range from 1 to 10 mg/kg.

-

Blood Sampling:

-

Blood samples (approximately 0.25 mL) are collected via a cannulated jugular vein or from the saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Analytical Method:

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Tissue Distribution Study Protocol

-

Dosing: Rats are administered a single dose of this compound as described in the pharmacokinetic study.

-

Tissue Collection: At various time points post-dosing (e.g., 1, 4, 24, and 72 hours), groups of animals are euthanized.

-

Organ Harvesting: Tissues of interest (e.g., skeletal muscle, prostate, seminal vesicles, liver, kidney, bone) are rapidly excised, weighed, and rinsed with saline.

-

Sample Preparation: Tissues are homogenized in a suitable buffer.

-

Analytical Method: The concentration of this compound and nandrolone in the tissue homogenates is quantified using a validated LC-MS/MS method.

-

Data Analysis: The concentration of the analytes is expressed as ng/g of tissue.

Signaling Pathways and Mechanisms of Action

This compound, primarily through its conversion to nandrolone, exerts its effects by interacting with intracellular steroid hormone receptors, including the Androgen Receptor (AR), and to a lesser extent, the Progesterone Receptor (PR) and Estrogen Receptor (ER).[11][12][13]

Androgen Receptor (AR) Signaling

Nandrolone binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated AR-ligand complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote anabolic effects in muscle and bone.

Estrogen and Progesterone Receptor Interactions

This compound and nandrolone have been shown to have weak binding affinity for the ER and PR.[11][12][13] This interaction may contribute to some of the observed physiological effects. The signaling pathways for these receptors are similar to the AR pathway, involving ligand binding, nuclear translocation, and gene transcription.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound.

Conclusion

This compound demonstrates significant promise as a tissue-selective anabolic agent, largely through its in vivo conversion to nandrolone. Its ability to promote muscle and bone growth with a reduced impact on androgenic tissues like the prostate makes it a compound of interest for further research and development. While direct pharmacokinetic data for this compound is sparse, the well-characterized profile of its active metabolite, nandrolone, provides a solid foundation for understanding its in vivo behavior. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations into the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the complete pharmacokinetic profile of this compound and to further explore its mechanisms of tissue selectivity.

References

- 1. Effects of different doses of nandrolone decanoate on estrous cycle and ovarian tissue of rats after treatment and recovery periods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Tissue selectivity of the anabolic steroid, 19-nor-4-androstenediol-3beta,17beta-diol in male Sprague Dawley rats: selective stimulation of muscle mass and bone mineral density relative to prostate mass. | Semantic Scholar [semanticscholar.org]

- 3. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

- 5. einsteinmed.edu [einsteinmed.edu]

- 6. cea.unizar.es [cea.unizar.es]

- 7. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]

- 8. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thomastobin.com [thomastobin.com]

- 11. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Bolandiol: A Technical Whitepaper on its Profile as a Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolandiol (19-nor-4-androstenediol) is a synthetic steroid that has demonstrated a unique profile as a selective androgen receptor modulator (SARM). This document provides an in-depth technical guide on this compound, consolidating available data on its receptor binding, functional activity, and in vivo effects. It aims to serve as a comprehensive resource for researchers and professionals in the field of androgen receptor modulation and drug development. Key findings indicate that this compound exhibits a dissociated effect, with potent anabolic activity in musculoskeletal tissues and attenuated effects on androgenic tissues like the prostate. This tissue selectivity is attributed to its distinct receptor interaction profile and metabolic fate. This whitepaper summarizes the quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with steroid hormone receptors and its functional potency.

Table 1: Steroid Receptor Binding Affinity of this compound and Other Androgens

| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) |

| IC50 (nM) | RBA (%) | IC50 (nM) | RBA (%) | |

| This compound | 163.0 ± 10.7 | 2 | 115.4 ± 11.0 | 6 |

| Testosterone (T) | 27.2 ± 0.3 | 22 | >500 | <2 |

| 5α-Dihydrotestosterone (DHT) | 21.4 ± 3.4 | 33 | >500 | <2 |

| 19-Nortestosterone (19-NT) | 11.4 ± 2.6 | 65 | 67.8 ± 11.8 | 12 |

| Data sourced from Attardi et al., 2010. RBA is the Relative Binding Affinity compared to the respective standard for each receptor. |

Table 2: In Vitro Functional Potency (Transactivation) of this compound

| Compound | AR-mediated Transactivation (CV-1 cells) | PR-mediated Transactivation (T47Dco cells) | ERα-mediated Transactivation (HEK-293 cells) | ERβ-mediated Transactivation (HEK-293 cells) |

| EC50 (M) | EC50 (M) | EC50 (M) | EC50 (M) | |

| This compound | 1.73 ± 0.36 x 10⁻⁷ | 2.75 ± 0.20 x 10⁻⁷ | 2.0 ± 0.42 x 10⁻⁹ | 1.34 ± 0.48 x 10⁻⁸ |

| Testosterone (T) | 1.36 ± 0.59 x 10⁻⁸ | Negligible | ND | ND |

| 5α-Dihydrotestosterone (DHT) | 6.51 ± 2.52 x 10⁻⁹ | Negligible | ND | ND |

| 19-Nortestosterone (19-NT) | 1.62 ± 0.61 x 10⁻⁸ | 1.30 ± 0.22 x 10⁻⁸ | ND | ND |

| Data sourced from Attardi et al., 2010. ND = Not Determined. |

Table 3: In Vivo Anabolic and Androgenic Activity in Castrated Rats

| Treatment | Levator Ani Muscle Weight (Anabolic) | Ventral Prostate Weight (Androgenic) | Seminal Vesicle Weight (Androgenic) |

| This compound | Equipotent to Testosterone | Less potent than Testosterone | Less potent than Testosterone |

| Testosterone (T) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| 19-Nortestosterone (19-NT) | Weaker than Testosterone and this compound | Weaker than Testosterone | Weaker than Testosterone |

| Qualitative summary based on data from Attardi et al., 2010. This compound demonstrated a greater separation of anabolic from androgenic effects compared to testosterone. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Steroid Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for a specific steroid hormone receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Recombinant human androgen, progesterone, and estrogen receptors.

-

Radiolabeled ligands (e.g., [³H]R1881 for AR, [³H]progesterone for PR, [³H]estradiol for ER).

-

Test compound (this compound) and reference standards (Testosterone, DHT, 19-NT).

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation fluid and vials.

-

Microplates.

-

Liquid scintillation counter.

-

-

Procedure:

-

A constant concentration of the recombinant receptor and the corresponding radiolabeled ligand are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound (this compound) or reference standards are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The receptor-bound and free radioligand are separated (e.g., by filtration or charcoal adsorption).

-

The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

-

The Relative Binding Affinity (RBA) is calculated as: (IC50 of standard / IC50 of test compound) x 100%.

-

Luciferase Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate a specific steroid hormone receptor and induce the transcription of a reporter gene.

-

Materials:

-

Mammalian cell line appropriate for the receptor being studied (e.g., CV-1 for AR, T47Dco for PR, HEK-293 for ER).

-

Expression vector containing the full-length cDNA for the human steroid hormone receptor.

-

Reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter (e.g., MMTV-luc for AR/PR, ERE-luc for ER).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound) and reference standards.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Cells are plated in multi-well plates and allowed to attach.

-

Cells are co-transfected with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.

-

After an incubation period to allow for gene expression, the cells are treated with various concentrations of the test compound or reference standards.

-

Following another incubation period, the cells are lysed, and the luciferase assay reagent is added.

-

The luminescence, which is proportional to the transcriptional activity of the receptor, is measured using a luminometer.

-

The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

-

In Vivo Hershberger Assay in Rats

This is the standard in vivo assay to assess the anabolic and androgenic activity of a compound.

-

Materials:

-

Immature, castrated male rats.

-

Test compound (this compound) and reference androgen (e.g., testosterone propionate).

-

Vehicle for administration (e.g., corn oil).

-

Surgical equipment for castration.

-

Animal balance.

-

Dissection tools.

-

-

Procedure:

-

Male rats are castrated at a specific age (e.g., 21 days old).

-

After a post-castration period to allow for the regression of androgen-dependent tissues, the animals are randomly assigned to treatment groups.

-

The animals are treated daily for a set period (e.g., 7-10 days) with the test compound, reference androgen, or vehicle via subcutaneous injection or oral gavage.

-

Body weights are recorded daily.

-

At the end of the treatment period, the animals are euthanized.

-

The weights of specific anabolic (levator ani muscle) and androgenic (ventral prostate, seminal vesicles) tissues are recorded.

-

The anabolic-to-androgenic ratio is determined by comparing the dose-response curves for the different tissues.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound's activity as a SARM.

This compound's Interaction with Steroid Hormone Receptors

Caption: this compound's multi-receptor signaling pathways.

Experimental Workflow for SARM Candidate Evaluation

Caption: A typical preclinical workflow for SARM evaluation.

This compound's Anabolic Action on Muscle Tissue

Caption: Simplified pathway of this compound's anabolic action in muscle.

Mechanism of Tissue Selectivity

The tissue-selective effects of this compound are a key aspect of its SARM profile. Several factors contribute to this selectivity:

-

Receptor Binding Profile: this compound exhibits a lower binding affinity for the androgen receptor compared to testosterone and DHT.[3] This may contribute to a different pattern of receptor activation and downstream signaling. Furthermore, its weak interactions with progesterone and estrogen receptors could play a role in its overall physiological effects.[3]

-

Metabolism: Unlike testosterone, this compound is not a substrate for the 5α-reductase enzyme.[3] This is significant because the conversion of testosterone to the more potent androgen DHT in tissues like the prostate is a major contributor to its androgenic effects. The lack of this amplification step in the prostate is a likely reason for this compound's prostate-sparing properties. Additionally, this compound is not aromatized to estrogens.[3]

-

Receptor Conformation and Co-regulator Recruitment: The binding of a ligand to the androgen receptor induces a conformational change that dictates the recruitment of co-activators and co-repressors. It is hypothesized that SARMs like this compound induce a unique receptor conformation that favors the recruitment of co-regulators responsible for anabolic effects in muscle and bone, while being less effective at recruiting co-regulators that mediate androgenic effects in the prostate.

Conclusion

This compound presents a compelling case as a selective androgen receptor modulator, demonstrating a clear dissociation between its anabolic and androgenic activities. Its unique pharmacological profile, characterized by weak multi-receptor affinity and a lack of 5α-reduction, provides a valuable framework for understanding the principles of tissue-selective androgen receptor modulation. The data and methodologies presented in this whitepaper offer a solid foundation for further research into this compound and the rational design of novel SARMs with improved therapeutic indices for a variety of clinical applications, including muscle wasting diseases, osteoporosis, and andropause. Further investigation into the specific downstream signaling pathways and co-regulator interactions will be critical in fully elucidating its mechanism of action and unlocking its therapeutic potential.

References

- 1. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 2. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

Endocrine Effects of Bolandiol on Gonadotropin Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolandiol (19-nortestosterone-3β,17β-diol) is a synthetic anabolic steroid with a unique endocrine profile characterized by its ability to suppress gonadotropins. This document provides a comprehensive technical overview of the endocrine effects of this compound, with a specific focus on its mechanism of action in suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH). It details the compound's receptor binding affinities, in vivo functional activities, and the experimental protocols utilized to determine these properties. Quantitative data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are illustrated using diagrams.

Introduction

Exogenous androgens are known to suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in endogenous testosterone production through the inhibition of gonadotropin secretion.[1] this compound, a synthetic anabolic steroid, has demonstrated tissue-selective anabolic activity, promoting muscle and bone mass with minimal stimulation of sex accessory glands in preclinical models.[1][2] A key aspect of its pharmacological profile is the effective suppression of gonadotropins, which has prompted investigations into its potential as a male hormonal contraceptive or as a prostate-sparing androgen therapy.[1] This guide synthesizes the available scientific data on the endocrine mechanisms underlying this compound-induced gonadotropin suppression.

Mechanism of Action: A Multi-Receptor Interaction

This compound exerts its suppressive effects on gonadotropins through a complex interplay with multiple steroid hormone receptors. Unlike highly specific androgens, this compound demonstrates a broader spectrum of receptor interaction, albeit with lower affinity compared to endogenous hormones and other synthetic androgens.[1][3][4]

The primary mechanism of gonadotropin suppression by this compound involves negative feedback on the HPG axis.[1] By acting on the hypothalamus and pituitary gland, this compound inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of LH and FSH from the anterior pituitary.[5][6][7] This leads to decreased stimulation of the gonads and a subsequent reduction in endogenous testosterone production.[1]

This compound's activity is not mediated by a single receptor type but rather through its agonist activity at androgen receptors (AR), estrogen receptors (ERα and ERβ), and progesterone receptors (PR-A and PR-B).[1][3][4] This multi-receptor engagement contributes to its overall endocrine effect.

Quantitative Data: Receptor Binding and In Vivo Suppression

The following tables summarize the quantitative data regarding this compound's interaction with steroid receptors and its in vivo efficacy in suppressing LH levels.

Table 1: Steroid Receptor Binding Affinities

This table presents the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) of this compound and other androgens for various steroid hormone receptors.

| Compound | Receptor | IC50 (nM) | RBA (%) |

| This compound | AR | 28 | 6 |

| ERα | 150 | 3 | |

| ERβ | 330 | 1 | |

| PR-A | 210 | 2 | |

| PR-B | 200 | 2 | |

| Testosterone (T) | AR | 2.6 | 65 |

| Dihydrotestosterone (DHT) | AR | 1.7 | 100 |

| 19-Nortestosterone (19-NT) | AR | 2.1 | 79 |

| PR-A | 14 | 10 | |

| PR-B | 13 | 11 |

Data sourced from Attardi et al. (2010).[1]

Table 2: In Vivo Luteinizing Hormone (LH) Suppression in Immature Castrate Rats

This table shows the dose-dependent effect of subcutaneously administered this compound, Testosterone (T), and 19-Nortestosterone (19-NT) on serum LH levels.

| Treatment | Daily Dose (mg/rat) | Serum LH (ng/mL) | % Suppression vs. Control |

| Control (Vehicle) | - | 2.6 ± 0.3 | 0% |

| This compound | 0.05 | 1.2 ± 0.2 | 54% |

| 0.1 | 0.8 ± 0.1 | 69% | |

| 0.2 | 0.5 ± 0.1 | 81% | |

| 0.4 | 0.3 ± 0.1 | 88% | |

| Testosterone (T) | 0.05 | 2.1 ± 0.4 | 19% |

| 0.1 | 1.5 ± 0.3 | 42% | |

| 0.2 | 1.1 ± 0.2 | 58% | |

| 0.4 | 0.6 ± 0.1 | 77% | |

| 19-Nortestosterone (19-NT) | 0.05 | 0.9 ± 0.2 | 65% |

| 0.1 | 0.5 ± 0.1 | 81% | |

| 0.2 | 0.3 ± 0.1 | 88% | |

| 0.4 | 0.2 ± 0.1 | 92% |

* Indicates a statistically significant suppression compared to the control group. Data adapted from Attardi et al. (2010).[1]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the endocrine effects of this compound.

Steroid Receptor Binding Assays

The relative binding affinities of this compound and other androgens were determined using competitive radioligand binding assays.

-

Receptor Source: Recombinant rat androgen receptor ligand-binding domain (ARLBD), and recombinant human progesterone receptors A and B (PR-A, PR-B) and estrogen receptors α and β-1 (ERα, ERβ-1).[1]

-

Radioligand: [³H]R1881 (methyltrienolone) for AR, [³H]progesterone for PR, and [³H]17β-estradiol for ER.[1]

-

Procedure:

-

Recombinant receptors were incubated with the respective radioligand and increasing concentrations of the competitor steroid (this compound, T, DHT, or 19-NT).

-

Incubation was carried out at 4°C for 18-24 hours.

-

Bound and free radioligand were separated using hydroxylapatite.

-

Radioactivity in the bound fraction was quantified by liquid scintillation counting.

-

IC50 values were calculated from the competition curves.

-

RBA was calculated as: (IC50 of standard / IC50 of test compound) x 100.[1]

-

In Vitro Transcriptional Activation Assays

Functional agonist activity was assessed through transcription assays mediated by AR, PR, or ER.

-

Cell Lines: T47Dco cells for ER and PR-mediated transactivation, and HEK-293 cells for AR-mediated transactivation.[1]

-

Reporter Plasmids: Luciferase reporter genes under the control of hormone-responsive elements (e.g., 3XERE-LUC for ER).[1]

-

Procedure:

-

Cells were transiently transfected with the appropriate receptor expression vector and reporter plasmid.

-

Transfected cells were treated with varying concentrations of this compound or standard hormones (T, DHT, 19-NT, progesterone, or E₂).

-

After an incubation period, cells were lysed, and luciferase activity was measured as a readout of transcriptional activation.

-

Dose-response curves were generated to determine the potency of each compound.[1]

-

In Vivo Androgenic and Gonadotropin Suppression Bioassay

The in vivo effects of this compound were evaluated in a castrated immature male rat model.

-

Animal Model: Immature (21-day-old) male Sprague-Dawley rats, castrated 24 hours prior to the first dose.[1]

-

Treatment: Daily subcutaneous injections of this compound, T, or 19-NT in a vehicle solution for 7 consecutive days.[1]

-

Endpoints:

-

Gonadotropin Suppression: Blood samples were collected 4 hours after the final dose on day 8. Serum LH levels were measured by radioimmunoassay (RIA).[1]

-

Anabolic/Androgenic Activity: Weights of the levator ani muscle (anabolic) and sex accessory glands (ventral prostate and seminal vesicles; androgenic) were recorded at necropsy.[1]

-

References

- 1. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. Impact of Steroids on LH and FSH - TeleTest.ca [teletest.ca]

An In-depth Technical Guide to Bolandiol (CAS No. 19793-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolandiol (CAS No. 19793-20-5), also known as 19-nor-4-androstenediol or estr-4-ene-3β,17β-diol, is a synthetic anabolic-androgenic steroid (AAS).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, metabolism, and experimental data related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key biological and experimental processes are visualized using diagrams.

Physicochemical Properties

This compound is a derivative of 19-nortestosterone.[3] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 19793-20-5 | [4] |

| Molecular Formula | C₁₈H₂₈O₂ | [2][4][5][6] |

| Molecular Weight | 276.41 - 276.42 g/mol | [2][4][5][6] |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | [2][6] |

| Synonyms | 19-nor-4-androstenediol, estr-4-ene-3β,17β-diol, 3β-dihydronandrolone | [1][2] |

| Melting Point | 169-172 °C | [4][7][8] |

| Boiling Point (Predicted) | 431.0 ± 45.0 °C at 760 mmHg | [7][9] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [7] |

| Appearance | White solid | [10] |

Mechanism of Action

This compound exhibits a unique pharmacological profile, acting as an anabolic steroid with androgenic, estrogenic, and progestational activities.[7][11] It demonstrates tissue selectivity, promoting an increase in lean body mass and bone mineral density with less significant stimulation of sex accessory glands compared to testosterone.[11][12]

Receptor Binding and Functional Activity

This compound interacts with multiple steroid hormone receptors, though with lower affinity than endogenous hormones.[11][12]

| Receptor | Relative Binding Affinity (Compared to Native Ligand) | Functional Potency (Compared to Native Ligand) |

| Androgen Receptor (AR) | Lower than Testosterone, DHT, and 19-Nortestosterone | 4-9% as potent as Testosterone, DHT, and 19-Nortestosterone |

| Progestin Receptors (PR-A, PR-B) | Low but measurable affinity | 1% as potent as Progesterone |

| Estrogen Receptors (ERα, ERβ) | Low but measurable affinity | 3% (ERα) and 1% (ERβ) as potent as Estradiol |

Signaling Pathways

The anabolic and androgenic effects of this compound are mediated through its interaction with the androgen receptor. However, its activity at the estrogen and progestin receptors also contributes to its overall biological profile.

Caption: this compound interaction with steroid hormone receptors.

Metabolism

The metabolic fate of this compound is a key determinant of its biological activity. The primary metabolic pathway involves its conversion to a more potent anabolic steroid.

Metabolic Pathways

The main metabolic conversion of this compound is to 19-nortestosterone (nandrolone), catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[5][11] Metabolism via 5α-reductase to tetrahydronandrolone and aromatization to estradiol are considered minor pathways with minimal in vitro conversion observed.[5][11]

Caption: Primary and minor metabolic pathways of this compound.

Experimental Protocols

The following sections detail the methodologies employed in key in vitro and in vivo studies of this compound.

In Vitro Receptor Binding and Transactivation Assays

Objective: To determine the binding affinity and functional agonist activity of this compound at steroid hormone receptors.

Methodology:

-

Receptor Preparation: Recombinant rat androgen receptor and human progestin and estrogen receptors are used.

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]R1881 for AR) is incubated with the receptor protein.

-

Increasing concentrations of unlabeled this compound or other test compounds are added to compete for binding.

-

The amount of bound radioligand is measured after separation of bound from free ligand.

-

IC50 values (concentration of competitor that inhibits 50% of radioligand binding) are determined.

-

Relative Binding Affinity (RBA) is calculated relative to a standard (e.g., testosterone for AR).

-

-

Transactivation Assay:

-

Cells (e.g., CV-1) are co-transfected with a plasmid expressing the steroid receptor and a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase).

-

Cells are treated with varying concentrations of this compound or control steroids.

-

Reporter gene activity is measured to quantify the level of receptor-mediated gene transcription.

-

EC50 values (concentration that produces 50% of the maximal response) are determined to assess potency.

-

Caption: Generalized workflow for in vitro receptor studies.

In Vivo Androgenic and Anabolic Activity in Rats

Objective: To assess the relative anabolic and androgenic potency of this compound in a castrated rat model.

Methodology:

-

Animal Model: Immature male Sprague-Dawley rats are castrated to remove endogenous androgen influence.

-

Treatment: Animals are administered daily subcutaneous injections of this compound, testosterone (positive control), or vehicle for a specified period (e.g., 7 days).

-

Endpoint Measurement:

-

At the end of the treatment period, animals are euthanized.

-

The levator ani muscle (an indicator of anabolic activity) and sex accessory glands (ventral prostate and seminal vesicles, indicators of androgenic activity) are dissected and weighed.

-

-

Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle-treated control group to determine the anabolic and androgenic effects.

Summary of Preclinical Findings

In vivo studies in castrated rats have demonstrated that this compound is equipotent to testosterone in stimulating the growth of the levator ani muscle.[11][12] However, it is significantly less potent than testosterone in stimulating the growth of androgen-dependent sex accessory glands like the ventral prostate and seminal vesicles.[11][12] This dissociation of anabolic and androgenic effects highlights the tissue-selective nature of this compound.

Furthermore, studies have shown that the androgenic effects of this compound are not significantly inhibited by the 5α-reductase inhibitor dutasteride, unlike testosterone, whose androgenic activity is amplified by conversion to dihydrotestosterone (DHT).[11][12] this compound also exhibits estrogenic activity, as evidenced by its ability to stimulate uterine weight increases in immature female rats, an effect partially blocked by the estrogen receptor antagonist ICI 182,780.[11][12]

Conclusion

This compound is a synthetic anabolic steroid with a complex pharmacological profile characterized by its interaction with androgen, estrogen, and progestin receptors. Its primary metabolic conversion to the potent anabolic agent 19-nortestosterone, coupled with its direct receptor interactions, underpins its biological activity. The observed dissociation between its anabolic and androgenic effects in preclinical models suggests a degree of tissue selectivity that warrants further investigation for potential therapeutic applications. This guide provides a foundational technical overview to support ongoing and future research in this area.

References

- 1. This compound - Wikiwand [wikiwand.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound dipropionate - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 19793-20-5 | Benchchem [benchchem.com]

- 6. This compound | C18H28O2 | CID 9835303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19-Norandrostenediol | 19793-20-5 [chemicalbook.com]

- 8. 19-Nor-4-androstenediol | 19793-20-5 | FN66092 | Biosynth [biosynth.com]

- 9. This compound | CAS#:19793-20-5 | Chemsrc [chemsrc.com]

- 10. 19-Norandrostenediol, CasNo.19793-20-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 11. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bolandiol Administration in Castrated Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of bolandiol, a synthetic anabolic steroid, in castrated rat models. The protocols detailed below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental design.

Introduction

This compound (19-nortestosterone-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has demonstrated tissue-selective effects, making it a compound of interest for studying anabolic pathways while minimizing androgenic side effects.[1] In castrated rat models, this compound has been shown to preserve lean body mass and bone mineral density with less significant stimulation of sex accessory glands compared to testosterone.[1][2] These characteristics make it a valuable tool for research into muscle wasting conditions, osteoporosis, and hypogonadism.[1] This document outlines the necessary protocols for utilizing this compound in a castrated rat model, including surgical procedures, compound administration, and tissue-specific analysis.

Experimental Protocols

Animal Model and Surgical Castration (Orchidectomy)

2.1.1. Animals:

-

Species: Sprague-Dawley or Wistar rats are commonly used.

-

Age: Immature (e.g., 22 days old) or adult rats can be used depending on the study's objectives. Age should be consistent across all experimental groups.[1]

2.1.2. Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or injectable ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

-

Shave and aseptically prepare the scrotal area.

-

Make a single midline incision or two separate incisions over each testis through the scrotum.

-

Exteriorize the testis, epididymis, and associated fat pad.

-

Ligate the testicular blood vessels and vas deferens with absorbable suture material.

-

Excise the testis and epididymis distal to the ligature.

-

Return the stump to the scrotal sac.

-

Close the incision using sutures or surgical clips.

-

Administer post-operative analgesics as recommended by your institution's veterinarian.

-

Allow for a recovery period (e.g., 7-14 days) before initiating treatment to allow for the regression of androgen-dependent tissues.

This compound Administration

2.2.1. Preparation of this compound for Subcutaneous Injection:

-

Vehicle: A common vehicle is 10% ethanol in sesame oil.[1]

-

Procedure:

-

Dissolve the desired amount of this compound in 100% ethanol.

-

Add the appropriate volume of sesame oil to achieve the final desired concentration and a 10% ethanol solution.

-

Vortex or sonicate the solution until the this compound is fully dissolved and the solution is homogenous.

-

Store the solution protected from light.

-

2.2.2. Administration Protocol (Subcutaneous Injection):

-

Dosage: Doses can range from 0.13 to 2.0 mg/rat/day, depending on the desired effect.[1]

-

Frequency: Administer daily via subcutaneous injection.

-

Injection Site: The loose skin on the back of the neck or flank is a suitable injection site.

-

Duration: Treatment duration can vary. A common duration for assessing anabolic and androgenic effects is 8 days.[1]

Tissue Collection and Analysis

At the end of the treatment period, euthanize the animals according to approved IACUC protocols. The following tissues are commonly collected for analysis:

-

Levator Ani Muscle: This is a key indicator of anabolic activity. Carefully dissect the muscle, removing any adhering tissue, and record its wet weight.

-

Ventral Prostate and Seminal Vesicles: These are indicators of androgenic activity. Dissect the ventral prostate and seminal vesicles, blot them to remove excess fluid, and record their wet weights.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on organ weights in castrated immature male rats following 8 days of subcutaneous administration.

Table 1: Effect of this compound on Levator Ani Muscle Weight

| Treatment Group | Dose (mg/rat/day) | Mean Levator Ani Weight (mg) |

| Vehicle Control | 0 | Data not available in snippets |

| This compound | 0.13 | Specific value not in snippets |

| This compound | 0.5 | Specific value not in snippets |

| This compound | 2.0 | Specific value not in snippets |

| Testosterone (for comparison) | 0.013 - 0.8 | Dose-dependent increase |

Note: this compound was found to be equipotent to testosterone in stimulating the growth of the levator ani muscle.[1]

Table 2: Effect of this compound on Ventral Prostate Weight

| Treatment Group | Dose (mg/rat/day) | Mean Ventral Prostate Weight (mg) |

| Vehicle Control | 0 | Data not available in snippets |

| This compound | 0.13 | Specific value not in snippets |

| This compound | 0.5 | Specific value not in snippets |

| This compound | 2.0 | Specific value not in snippets |

| Testosterone (for comparison) | 0.013 - 0.8 | Dose-dependent increase |

Note: this compound is less potent than testosterone in stimulating the growth of the ventral prostate.[1]

Table 3: Effect of this compound on Seminal Vesicle Weight

| Treatment Group | Dose (mg/rat/day) | Mean Seminal Vesicle Weight (mg) |

| Vehicle Control | 0 | Data not available in snippets |

| This compound | 0.13 | Specific value not in snippets |

| This compound | 0.5 | Specific value not in snippets |

| This compound | 2.0 | Specific value not in snippets |

| Testosterone (for comparison) | 0.013 - 0.8 | Dose-dependent increase |

Note: this compound is less potent than testosterone in stimulating the growth of the seminal vesicles.[1]

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the effects of this compound in a castrated rat model.

References

Application Notes and Protocols: Cell-Based Assays for Determining the Functional Activity of Bolandiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolandiol (19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid that has demonstrated tissue-selective anabolic effects.[1] Understanding its functional activity at the cellular level is crucial for elucidating its mechanism of action and potential therapeutic applications. This compound interacts with multiple steroid hormone receptors, including the androgen receptor (AR), estrogen receptors (ERα and ERβ), and progesterone receptor (PR), acting as a functional agonist.[1][2] This document provides detailed protocols for cell-based assays to quantify the functional activity of this compound on these receptors.

Data Presentation

The following tables summarize the quantitative data on this compound's binding affinity and functional potency in comparison to standard reference compounds.

Table 1: Receptor Binding Affinity of this compound and Reference Steroids

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (%) |

| This compound | Androgen Receptor (AR) | 130 ± 20 | 2 |

| Estrogen Receptor α (ERα) | 400 ± 100 | 6 | |

| Estrogen Receptor β (ERβ) | 200 ± 50 | 3 | |

| Progesterone Receptor (PR) | 300 ± 80 | 2 | |

| Testosterone | Androgen Receptor (AR) | 2.5 ± 0.5 | 100 |

| Estradiol | Estrogen Receptor α (ERα) | 2.5 ± 0.6 | 100 |

| Estrogen Receptor β (ERβ) | 0.6 ± 0.1 | 100 | |

| Progesterone | Progesterone Receptor (PR) | 6.0 ± 1.2 | 100 |

Data compiled from multiple sources.[1][2]

Table 2: Functional Agonist Potency of this compound and Reference Steroids in Reporter Gene Assays

| Compound | Receptor | EC50 (nM) | Relative Potency (%) |

| This compound | Androgen Receptor (AR) | 50 ± 10 | 4-9 |

| Estrogen Receptor α (ERα) | 80 ± 15 | 3 | |

| Estrogen Receptor β (ERβ) | 150 ± 30 | 1 | |

| Progesterone Receptor (PR) | 200 ± 40 | 1 | |

| Testosterone | Androgen Receptor (AR) | 2.0 ± 0.4 | 100 |

| Estradiol | Estrogen Receptor α (ERα) | 0.015 ± 0.005 | 100 |

| Estrogen Receptor β (ERβ) | 0.015 ± 0.004 | 100 | |

| Progesterone | Progesterone Receptor (PR) | 2.0 ± 0.5 | 100 |

Data compiled from multiple sources.[1][2][3]

Signaling Pathways

The functional activity of this compound is mediated through its interaction with nuclear hormone receptors, which act as ligand-activated transcription factors. The following diagrams illustrate the general signaling pathways for the androgen and estrogen receptors.

Experimental Protocols

The following are detailed protocols for assessing the functional activity of this compound using luciferase reporter gene assays.

General Experimental Workflow

Protocol 1: Androgen Receptor (AR) Activation Assay

Objective: To quantify the androgenic activity of this compound by measuring the activation of the androgen receptor.

Materials:

-

Cell Line: CV-1 cells (or other suitable cell line with low endogenous AR expression)

-

Plasmids:

-

AR expression vector (e.g., pCMV-hAR)

-

Androgen-responsive luciferase reporter vector (e.g., pGL4.36[luc2P/MMTV/Hygro])

-

Control vector for transfection normalization (e.g., pRL-TK)

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (CS-FBS)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Testosterone (positive control)

-

Vehicle control (e.g., 0.1% DMSO)

-

Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

-

-

Equipment:

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

Procedure:

-

Cell Seeding:

-

Seed CV-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Co-transfect the cells with the AR expression vector, the MMTV-luciferase reporter vector, and the pRL-TK control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, testosterone (as a positive control), or vehicle.

-

Incubate the plate for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Calculate the EC50 value for this compound and testosterone using a non-linear regression analysis.

-

Protocol 2: Estrogen Receptor (ERα and ERβ) Activation Assay

Objective: To quantify the estrogenic activity of this compound by measuring the activation of estrogen receptors α and β.

Materials:

-

Cell Line: HEK-293 cells (or other suitable cell line with low endogenous ER expression)

-

Plasmids:

-

ERα or ERβ expression vector (e.g., pCMV-hERα or pCMV-hERβ)

-

Estrogen-responsive luciferase reporter vector (e.g., pGL4.26[luc2/3xERE/Hygro])

-

Control vector for transfection normalization (e.g., pRL-TK)

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with 10% CS-FBS

-

Transfection reagent

-

This compound

-

17β-Estradiol (E2) (positive control)

-

Vehicle control

-

Luciferase assay system

-

-

Equipment:

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

Procedure:

-

Cell Seeding:

-

Seed HEK-293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Co-transfect the cells with either the ERα or ERβ expression vector, the 3xERE-luciferase reporter vector, and the pRL-TK control vector.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with serial dilutions of this compound, E2, or vehicle.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Perform the dual-luciferase assay as described in Protocol 1.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the data and calculate the EC50 values for this compound and E2 for both ERα and ERβ.

-

Protocol 3: Progesterone Receptor (PR) Activation Assay

Objective: To quantify the progestational activity of this compound by measuring the activation of the progesterone receptor.

Materials:

-

Cell Line: T47Dco cells (which endogenously express PR)

-

Plasmids:

-

Progesterone-responsive luciferase reporter vector (e.g., pPRE2-tk-LUC)

-

Control vector for transfection normalization (e.g., pRL-TK)

-

-

Reagents:

-

Cell culture medium (e.g., RPMI 1640) with 10% CS-FBS

-

Transfection reagent

-

This compound

-

Progesterone (positive control)

-

Vehicle control

-

Luciferase assay system

-

-

Equipment:

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

Procedure:

-

Cell Seeding:

-

Seed T47Dco cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Transfection: